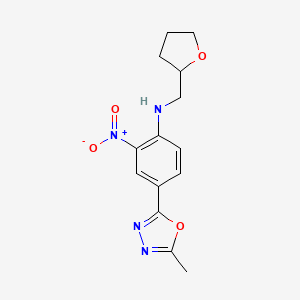
1-(4-iodophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-iodophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as levetiracetam, which is a drug used to treat epilepsy. However,
作用機序
The mechanism of action of 1-(4-iodophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione is not fully understood. However, it is believed that this compound works by binding to a specific type of receptor in the brain called the synaptic vesicle protein 2A (SV2A) receptor. This binding reduces the release of neurotransmitters, which reduces the likelihood of seizures and other neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. These effects include an increase in GABA (gamma-aminobutyric acid) release, which is an inhibitory neurotransmitter that reduces neuronal excitability. This increase in GABA release is believed to be one of the primary mechanisms through which this compound reduces the likelihood of seizures and other neurological disorders.
実験室実験の利点と制限
One of the primary advantages of using 1-(4-iodophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione in lab experiments is its unique mechanism of action. This compound has been shown to be effective in treating a range of neurological disorders, making it a valuable tool for studying the brain and its functions. However, there are also limitations to using this compound in lab experiments. For example, the complex synthesis process and the high cost of the compound can make it difficult to obtain and use in large quantities.
将来の方向性
There are many potential future directions for research on 1-(4-iodophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione. One area of interest is the development of new drugs that target the SV2A receptor. This could lead to the development of more effective treatments for neurological disorders such as epilepsy, anxiety, and depression. Another potential area of research is the study of the long-term effects of this compound on the brain and its functions. This could provide valuable insights into the mechanisms through which this compound works and help to develop new treatments for neurological disorders.
合成法
The synthesis of 1-(4-iodophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione is a complex process that involves multiple steps. The most common method of synthesis involves the reaction of 4-iodobenzyl cyanide with ethyl acetoacetate in the presence of a base to form the intermediate compound, which is then converted to this compound by subsequent reactions.
科学的研究の応用
1-(4-iodophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of neuroscience. Studies have shown that this compound has a unique mechanism of action that makes it an effective treatment for neurological disorders such as epilepsy, anxiety, and depression.
特性
IUPAC Name |
1-(4-iodophenyl)-3-(oxolan-2-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14INO3/c15-9-3-5-10(6-4-9)16-13(17)8-11(14(16)18)12-2-1-7-19-12/h3-6,11-12H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIZFRXGMOWYIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N-(4-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzenesulfonamide](/img/structure/B5916920.png)
![2-(4-iodophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5916930.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,3,6-trimethylphenoxy)acetohydrazide](/img/structure/B5916935.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B5916943.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide](/img/structure/B5916952.png)


![5-bromo-N'-[4-(diethylamino)benzylidene]nicotinohydrazide](/img/structure/B5916965.png)
![5-bromo-N'-[1-(3-bromophenyl)ethylidene]nicotinohydrazide](/img/structure/B5916966.png)
![5-bromo-N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide](/img/structure/B5916968.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide](/img/structure/B5916978.png)

![1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B5917006.png)
